molecular formula C18H27N3O3 B4841031 ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate

ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate

Cat. No. B4841031
M. Wt: 333.4 g/mol
InChI Key: ZXAFUSJNCGTHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

EPPB works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development of various cancers. EPPB binds to the bromodomain of BRD4, inhibiting its activity and preventing the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
EPPB has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This selectivity is thought to be due to the overexpression of BRD4 in cancer cells. EPPB has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EPPB has been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

EPPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. However, EPPB has some limitations. It has poor solubility in aqueous solutions, which may affect its efficacy in vivo. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of EPPB. One area of research is the optimization of its synthesis method to improve its yield and solubility. Another area of research is the elucidation of its mechanism of action, which may lead to the development of more effective inhibitors. EPPB may also have potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Finally, EPPB may be used in combination with other cancer therapies to improve their efficacy and reduce side effects.

Scientific Research Applications

EPPB has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. EPPB has also been found to induce cell death in cancer cells. In addition, EPPB has been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

ethyl 4-[[2-(4-propylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-3-9-20-10-12-21(13-11-20)14-17(22)19-16-7-5-15(6-8-16)18(23)24-4-2/h5-8H,3-4,9-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAFUSJNCGTHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-propylpiperazin-1-yl)acetyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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